molecular formula C19H23NO2 B336386 4-ethoxy-N-(4-phenylbutyl)benzamide

4-ethoxy-N-(4-phenylbutyl)benzamide

Cat. No.: B336386
M. Wt: 297.4 g/mol
InChI Key: JEAKELXOSGZBAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxy-N-(4-phenylbutyl)benzamide is a benzamide derivative characterized by a 4-ethoxy-substituted benzoyl group and a 4-phenylbutyl chain attached to the amide nitrogen. Benzamides are widely studied for their pharmacological activities, including roles as enzyme inhibitors (e.g., histone deacetylases ), anti-cancer agents , and neuroleptics . The ethoxy group at the 4-position likely enhances lipophilicity and modulates electronic properties, influencing solubility and receptor interactions .

Properties

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

4-ethoxy-N-(4-phenylbutyl)benzamide

InChI

InChI=1S/C19H23NO2/c1-2-22-18-13-11-17(12-14-18)19(21)20-15-7-6-10-16-8-4-3-5-9-16/h3-5,8-9,11-14H,2,6-7,10,15H2,1H3,(H,20,21)

InChI Key

JEAKELXOSGZBAD-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NCCCCC2=CC=CC=C2

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCCCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Ethoxy vs. Hydroxy Groups

  • 2-Hydroxy-N-(4-phenylbutyl)benzamide (A10) : Synthesized via coupling salicylic acid to 4-phenylbutylamine, this compound (m/z = 270.4) lacks the ethoxy group but retains the 4-phenylbutyl chain. The hydroxyl group may reduce metabolic stability compared to ethoxy derivatives .
  • 4-Ethoxy-N-(3-fluorophenyl)benzamide : With an ethoxy group and a fluorophenyl substituent, this compound (CAS 346693-54-7) is industrially produced for agrochemical and pharmaceutical applications. The ethoxy group likely improves bioavailability compared to hydroxyl analogs .

Alkyl and Aromatic Modifications

  • 4-tert-Butyl-N-(4-ethoxyphenyl)benzamide: Features a bulky tert-butyl group and ethoxyphenyl chain.
  • 4-Ethyl-N-phenylbenzamide : Simpler structure with an ethyl group (m/z = 225.29). Its lower molecular weight correlates with higher solubility but reduced target specificity compared to 4-phenylbutyl derivatives .

Pharmacological Profiles

Anti-Cancer Activity

  • YQ456 (3-(3-Ethyl-5-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)-N-(4-phenylbutyl)benzamide): Exhibits nanomolar binding affinity (KD = 37 nM) to MYOF-C2D and inhibits cancer cell invasion (IC50 = 110 nM). The 4-phenylbutyl chain and triazole moiety are critical for activity .
  • HPAPB (N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide): An HDAC inhibitor with IC50 values of 100–200 μM against HepG2 and A549 cells. The hydroxamic acid group differentiates it from ethoxy derivatives but highlights benzamides' versatility in oncology .

Neuroleptic and Gastrokinetic Effects

  • AS-4370 (4-Amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide): A gastrokinetic agent with potency surpassing metoclopramide. The ethoxy group enhances gastric emptying activity without dopamine D2 receptor antagonism .

Comparative Data Tables

Table 1: Structural and Pharmacological Comparison of Selected Benzamides

Compound Name Substituents Molecular Weight Key Activity Reference
4-Ethoxy-N-(4-phenylbutyl)benzamide* 4-ethoxy, N-(4-phenylbutyl) ~325.4 (est.) Hypothesized anti-cancer
YQ456 Triazole, 4-phenylbutyl 443.5 Anti-invasion (IC50 = 110 nM)
AS-4370 4-Fluorobenzyl, morpholine 451.9 Gastrokinetic (ID50 = 0.3 mg/kg)
HPAPB Hydroxamic acid, p-tolyl 364.4 HDAC inhibition (IC50 = 100 μM)
4-Ethyl-N-phenylbenzamide 4-ethyl, N-phenyl 225.29 Not specified

*Estimated properties based on analogs.

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